molecular formula C19H17FN4O3 B13821585 N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide

N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide

Cat. No.: B13821585
M. Wt: 368.4 g/mol
InChI Key: JAVKUOCLMUVLOV-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the fluorophenoxy and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The presence of the fluorophenoxy and methoxy groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-(4-Fluorophenyl)benzamide

Uniqueness

N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the combination of the fluorophenoxy and methoxy groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-26-18-7-2-13(11-22-24-19(25)17-8-9-21-23-17)10-14(18)12-27-16-5-3-15(20)4-6-16/h2-11H,12H2,1H3,(H,21,23)(H,24,25)/b22-11+

InChI Key

JAVKUOCLMUVLOV-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.